N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide
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Overview
Description
N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide: is an organic compound with the molecular formula C16H15NO2S and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of an ethynyl group, a methyl group, and a p-tolyl group attached to a benzenesulfonamide core. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate ethynylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
- N-Ethyl-4-methylbenzenesulfonamide
- N-Ethynyl-N,4-dimethylbenzenesulfonamide
- 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Comparison: N-Ethynyl-4-methyl-N-(p-tolyl)benzenesulfonamide is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to similar compounds. The ethynyl group allows for additional chemical modifications and interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C16H15NO2S |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-ethynyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H15NO2S/c1-4-17(15-9-5-13(2)6-10-15)20(18,19)16-11-7-14(3)8-12-16/h1,5-12H,2-3H3 |
InChI Key |
QNPXSGQDGYOSON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C#C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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